molecular formula C19H15Cl2N3O4S B11214723 2,4-dichloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

2,4-dichloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11214723
M. Wt: 452.3 g/mol
InChI Key: HRPFLRJGIIUWJB-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N~1~-[2-(4-METHOXYPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-DICHLORO-N~1~-[2-(4-METHOXYPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors involved in the biological processes of bacteria or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • 2,4-Dichlorophenylthiazole
  • 4-Methoxyphenylthiazole
  • Thieno[3,4-c]pyrazole derivatives

These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 2,4-DICHLORO-N~1~-[2-(4-METHOXYPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C19H15Cl2N3O4S

Molecular Weight

452.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C19H15Cl2N3O4S/c1-28-13-5-3-12(4-6-13)24-18(15-9-29(26,27)10-17(15)23-24)22-19(25)14-7-2-11(20)8-16(14)21/h2-8H,9-10H2,1H3,(H,22,25)

InChI Key

HRPFLRJGIIUWJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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